An In-depth Technical Guide to the Physical and Chemical Properties of DL-Proline
An In-depth Technical Guide to the Physical and Chemical Properties of DL-Proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Proline, a racemic mixture of the D- and L-enantiomers of proline, is a non-essential amino acid with a unique cyclic structure that imparts distinct physical and chemical properties. This guide provides a comprehensive overview of these characteristics, intended to serve as a technical resource for researchers, scientists, and professionals in drug development. The document details the physicochemical properties of DL-Proline, outlines experimental protocols for their determination, and visualizes relevant biochemical and experimental workflows.
Core Physical and Chemical Properties
DL-Proline is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a consolidated reference for laboratory and research applications.
General and Physical Properties
This table outlines the basic physical and identification characteristics of DL-Proline.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO₂ | ,[2],[3],[4],[5],[6],[7] |
| Molecular Weight | 115.13 g/mol | [8],[2],[6] |
| Appearance | White to off-white crystalline powder | [5], |
| Melting Point | 205-210 °C (with decomposition) | [2],,[5], |
| Boiling Point | ~252.2 °C at 760 mmHg (estimate) | [5],[9] |
| Density | ~1.186 - 1.38 g/cm³ | [3],[5] |
Solubility and Acid-Base Properties
The solubility and dissociation constants are critical parameters in understanding the behavior of DL-Proline in various solvent systems and physiological conditions.
| Property | Value | Reference(s) |
| Water Solubility | Very soluble | , |
| Ethanol Solubility | Soluble | [2], |
| Ether Solubility | Insoluble | [2], |
| Chloroform Solubility | Insoluble | [2] |
| Acetone Solubility | Insoluble | [2] |
| pKa₁ (-COOH) | ~1.99 - 2.35 | [3],[10] |
| pKa₂ (-NH₂⁺) | ~10.60 | [10] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physical and chemical properties of amino acids like DL-Proline.
Determination of Melting Point
The melting point of an amino acid can be determined using a capillary melting point apparatus. Due to the tendency of amino acids to decompose upon heating, a rapid heating method is often employed.[9][11]
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry DL-Proline is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a rapid, controlled rate. For compounds that decompose, fast scanning calorimetry (FSC) with high heating rates can be utilized to obtain the melting properties before decomposition occurs.[7][9]
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely molten (clear point) are recorded. For amino acids, the temperature at which decomposition is observed should also be noted.[11]
Determination of Boiling Point
Determining the boiling point of amino acids is challenging due to their high melting points and tendency to decompose. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid.[12]
Protocol:
-
Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the sample is observed.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12]
Measurement of Solubility
The gravimetric method is a straightforward approach to determine the solubility of a substance in a given solvent.[1][13]
Protocol:
-
Equilibrium Saturation: A supersaturated solution of DL-Proline in the desired solvent (e.g., water, ethanol) is prepared in a sealed container. The solution is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Separation: The undissolved solid is allowed to settle, and a known volume of the clear, saturated supernatant is carefully withdrawn.
-
Solvent Evaporation: The solvent from the collected supernatant is evaporated to dryness.
-
Mass Determination: The mass of the remaining solid DL-Proline is measured.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent. For low solubility, spectrophotometric methods using a reagent like ninhydrin can be employed for more accurate concentration determination.[14]
Determination of pKa Values
The acid dissociation constants (pKa) of an amino acid are determined by acid-base titration.[5]
Protocol:
-
Solution Preparation: A known concentration of DL-Proline is dissolved in deionized water.
-
Titration Setup: A pH meter is calibrated and the electrode is placed in the amino acid solution.
-
Acidic Titration: The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl), and the pH is recorded after each incremental addition of the acid.
-
Basic Titration: A fresh sample of the DL-Proline solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), and the pH is recorded after each incremental addition of the base.
-
Data Analysis: The pH data is plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[15]
Signaling Pathways and Experimental Workflows
While DL-Proline itself, as a racemic mixture, is not a direct participant in specific signaling pathways in the same way as its L-enantiomer, understanding the general metabolism of proline is crucial. Furthermore, a key experimental workflow involving DL-Proline is its resolution into its constituent enantiomers.
Proline Metabolic Pathway
L-Proline plays a significant role in various cellular processes, including protein synthesis, stress response, and energy metabolism. The following diagram illustrates the general metabolic pathway of proline.[16][17][18] It is important to note that biological systems predominantly utilize the L-enantiomer.
Caption: Generalized metabolic pathway of L-Proline biosynthesis and catabolism.
Chiral Resolution of DL-Proline
The separation of DL-Proline into its D- and L-enantiomers is a critical process for many applications in pharmaceuticals and asymmetric synthesis.[19][20] One common method involves the formation of diastereomeric salts with a chiral resolving agent.
Caption: Experimental workflow for the chiral resolution of DL-Proline.
Stability and Reactivity
DL-Proline is generally stable under normal conditions.[3][5] It is incompatible with strong oxidizing agents.[21] When heated to decomposition, it may emit toxic fumes of nitrogen oxides and carbon oxides.[3] As an amino acid, it can undergo reactions typical of both carboxylic acids (e.g., esterification) and secondary amines (e.g., acylation).
Conclusion
This technical guide provides a detailed summary of the physical and chemical properties of DL-Proline, along with standardized experimental protocols for their determination. The inclusion of diagrams for the proline metabolic pathway and a chiral resolution workflow offers a visual representation of its biological context and practical laboratory application. This comprehensive resource is intended to support the work of researchers, scientists, and drug development professionals by providing a solid foundation of the fundamental characteristics of DL-Proline.
References
- 1. Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K -Korean Chemical Engineering Research | Korea Science [koreascience.kr]
- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 9. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. thinksrs.com [thinksrs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 16. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 17. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. L-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
